molecular formula C9H7ClN2O3 B2880179 5-Oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride CAS No. 2460750-90-5

5-Oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride

Cat. No.: B2880179
CAS No.: 2460750-90-5
M. Wt: 226.62
InChI Key: RKBWFPAZYXFRKY-UHFFFAOYSA-N
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Description

5-Oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is part of the naphthyridine family, which is known for its diverse biological and chemical properties. The structure of this compound includes a fused ring system derived from two pyridine rings, making it a naphthalene analog with nitrogen atoms in each ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . The reaction proceeds through a series of steps, including cyclization and subsequent functionalization, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of functionalized naphthyridine derivatives.

Scientific Research Applications

5-Oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound may also interact with DNA and proteins, leading to changes in gene expression and protein function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride include other naphthyridine derivatives such as:

  • 1,5-Naphthyridine
  • 1,8-Naphthyridine
  • 2,7-Naphthyridine

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups and the resulting biological activity. The presence of the oxo and carboxylic acid groups contributes to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

5-oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.ClH/c12-8-5-2-1-3-10-7(5)6(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBWFPAZYXFRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CNC2=O)C(=O)O)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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